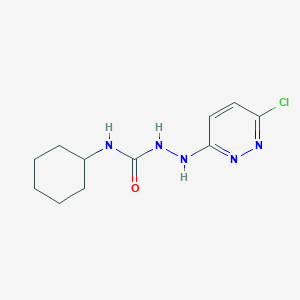
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. This compound is a hydrazine derivative that has shown promise in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also act by modulating certain signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is its potential therapeutic effects in the treatment of cancer and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the final compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
4. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and cardiovascular diseases.
5. Development of more water-soluble derivatives of this compound to improve its bioavailability and efficacy in vivo.
Conclusion:
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is a promising compound that has shown potential therapeutic effects in the treatment of cancer and neurological disorders. Further research is needed to better understand its mechanism of action, optimize its synthesis and administration, and evaluate its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide involves the reaction of 6-chloropyridazine-3-carbohydrazide with cyclohexanone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide has been extensively studied for its potential therapeutic effects. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C11H16ClN5O |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
1-[(6-chloropyridazin-3-yl)amino]-3-cyclohexylurea |
InChI |
InChI=1S/C11H16ClN5O/c12-9-6-7-10(15-14-9)16-17-11(18)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)(H2,13,17,18) |
InChI Key |
ZPMHOKBHCBPFHW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NNC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)




![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)